molecular formula C9H7F3N2O4 B14803869 N-(2-Hydroxy-4-nitro-5-(trifluoromethyl)phenyl)acetamide

N-(2-Hydroxy-4-nitro-5-(trifluoromethyl)phenyl)acetamide

Cat. No.: B14803869
M. Wt: 264.16 g/mol
InChI Key: NVUOBTKZUFRZCZ-UHFFFAOYSA-N
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Description

N-(2-Hydroxy-4-nitro-5-(trifluoromethyl)phenyl)acetamide is an organic compound with the molecular formula C9H7F3N2O4. This compound is characterized by the presence of a trifluoromethyl group, a nitro group, and a hydroxy group attached to a phenyl ring, along with an acetamide moiety. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxy-4-nitro-5-(trifluoromethyl)phenyl)acetamide typically involves the nitration of a trifluoromethyl-substituted phenol, followed by acetylation. One common method includes the following steps:

    Nitration: The starting material, 2-hydroxy-5-(trifluoromethyl)phenol, is nitrated using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of the desired nitro compound.

    Acetylation: The nitrated product is then acetylated using acetic anhydride in the presence of a base such as pyridine. This step introduces the acetamide group to the molecule.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxy-4-nitro-5-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants such as tin(II) chloride.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Formation of a carbonyl derivative

    Reduction: Formation of an amino derivative

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

N-(2-Hydroxy-4-nitro-5-(trifluoromethyl)phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties due to the presence of the trifluoromethyl group.

    Industry: Utilized in the development of agrochemicals and materials science, where its stability and reactivity are advantageous.

Mechanism of Action

The mechanism of action of N-(2-Hydroxy-4-nitro-5-(trifluoromethyl)phenyl)acetamide depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to its target by increasing lipophilicity and metabolic stability. The nitro group may participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide
  • 4-Nitro-3-(trifluoromethyl)phenol
  • 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide

Uniqueness

N-(2-Hydroxy-4-nitro-5-(trifluoromethyl)phenyl)acetamide is unique due to the combination of its functional groups. The presence of both a nitro group and a trifluoromethyl group on the phenyl ring significantly influences its chemical reactivity and biological properties. This combination is less common in similar compounds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C9H7F3N2O4

Molecular Weight

264.16 g/mol

IUPAC Name

N-[2-hydroxy-4-nitro-5-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C9H7F3N2O4/c1-4(15)13-6-2-5(9(10,11)12)7(14(17)18)3-8(6)16/h2-3,16H,1H3,(H,13,15)

InChI Key

NVUOBTKZUFRZCZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)C(F)(F)F)[N+](=O)[O-])O

Origin of Product

United States

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